molecular formula C10H8N2O2S B154778 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid CAS No. 39091-01-5

4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid

Cat. No.: B154778
CAS No.: 39091-01-5
M. Wt: 220.25 g/mol
InChI Key: CJLQNROYBZEUGH-UHFFFAOYSA-N
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Description

2-(3-pyridyl)-4-methyl-Thiazole-5-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis.

Scientific Research Applications

Synthesis and Scaffold Development

4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid and its derivatives are utilized as scaffolds in the synthesis of various highly functionalized compounds. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a convenient scaffold for the creation of new isoxazole-annulated heterocycles and 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives (Ruano, Fajardo, & Martín, 2005).

Potential Anticancer Agents

Novel pyridine-thiazole hybrid molecules, including derivatives of this compound, have shown significant antiproliferative activity against various types of tumors. These derivatives demonstrate high selectivity for cancer cell lines, suggesting their potential as effective anticancer agents (Ivasechko et al., 2022).

Corrosion Inhibition

Thiazole-based pyridine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. These compounds are effective in protecting mild steel surfaces in acidic environments, acting as both anodic and cathodic inhibitors (Chaitra, Mohana, & Tandon, 2016).

Antimicrobial and Antiviral Properties

Compounds derived from this compound have been explored for their antimicrobial and antiviral activities. For example, thiazole carbohydrazide derivatives show promising antibacterial activity against various bacterial strains (Kamat, Santosh, & Nayak, 2019). Additionally, some derivatives have shown significant inhibitory potential against Plasmodium falciparum, the parasite responsible for malaria (Makam, Thakur, & Kannan, 2014).

DNA Interaction and Photophysical Properties

Certain derivatives of this compound have shown a strong affinity towards DNA, suggesting potential applications in genetic studies and drug development (Kamat, Santosh, & Nayak, 2019). Pyridylthiazoles, for example, are highly luminescent heterocyclic compounds with potential applications in metal sensing and as laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).

Safety and Hazards

4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLQNROYBZEUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376984
Record name 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39091-01-5
Record name 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39091-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Pyridyl)-4-methylthiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (22 g. 0.55 mole) in water (300 ml.) was mixed with a solution of ethyl 4-methyl-2-(3-pyridyl)-5-thiazolecarboxylate (124 g., 0.50 mole) in 95% ethanol (150 ml.). The mixture was heated and stirred for about ten minutes on a steam bath, and then allowed to stand for one hour without further heating. When the ice-cooled reaction mixture was neutralized with dilute hydrochloric acid and acidified with acetic acid, a thick precipitate of finely divided white solid was obtained. The solid was collected by filtration, washed thoroughly with water, and dried in an oven at 110° C. The product (106 g., 96% yield) melted with decomposition at 249°-250° C.
Quantity
22 g
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124 g
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300 mL
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150 mL
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solvent
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ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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